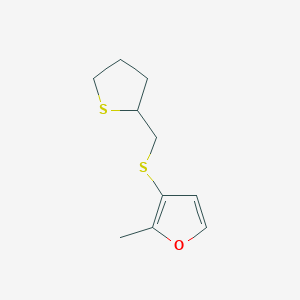
2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s). The compound’s structure includes a furan ring substituted with a methyl group and a tetrahydrothienylmethylthio group. This unique structure may impart specific chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with a suitable thiol compound under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the furan ring or the thioether linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan ring or the methyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the furan ring.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to specific enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylfuran: A simpler analog with a furan ring and a methyl group.
Tetrahydrothiophene: A related compound with a sulfur-containing ring.
3-Methylthiophene: A thiophene derivative with a methyl group.
Uniqueness
2-Methyl-3-(2-tetrahydrothienylmethylthio)-furan is unique due to its combination of a furan ring with a tetrahydrothienylmethylthio group. This structure may impart distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
124619-95-0 |
|---|---|
Formule moléculaire |
C10H14OS2 |
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
2-methyl-3-(thiolan-2-ylmethylsulfanyl)furan |
InChI |
InChI=1S/C10H14OS2/c1-8-10(4-5-11-8)13-7-9-3-2-6-12-9/h4-5,9H,2-3,6-7H2,1H3 |
Clé InChI |
SFRDLBBCFGVJDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)SCC2CCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
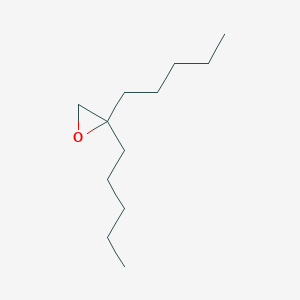
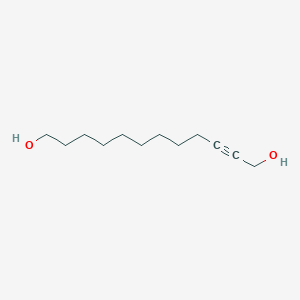
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
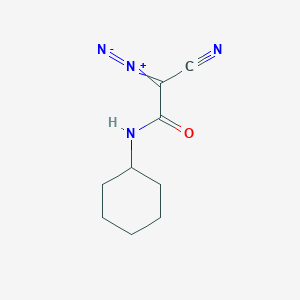
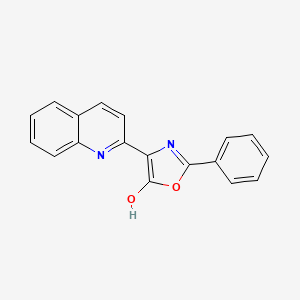
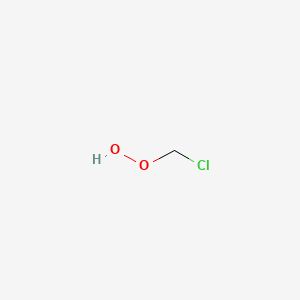
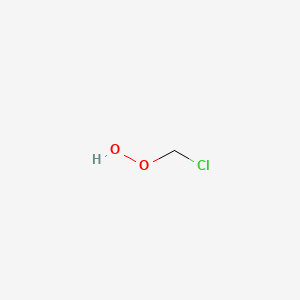
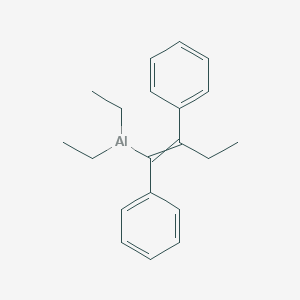
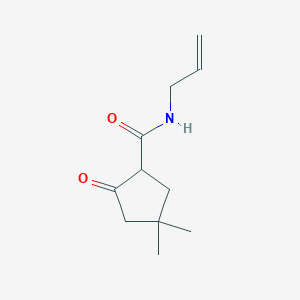
![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)
![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)
![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)

